![molecular formula C12H16N2O4 B2443070 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid CAS No. 2248386-06-1](/img/structure/B2443070.png)
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
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Overview
Description
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid, also known as MIPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been shown to have antimicrobial and anticancer properties, making it a promising candidate for drug development. In materials science, 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been used as a ligand for the synthesis of metal complexes, which have potential applications in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been shown to inhibit the growth of various bacteria and cancer cells, suggesting that it may target specific pathways involved in cell proliferation.
Biochemical and Physiological Effects:
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid can inhibit the growth of various bacteria and cancer cells, suggesting that it may have antimicrobial and anticancer properties. 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been shown to have a wide range of potential applications in various fields, making it a versatile compound for research. However, one limitation of using 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid. One area of interest is the development of 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid-based drugs for the treatment of bacterial infections and cancer. Another area of interest is the synthesis of 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid-based materials for gas storage and separation. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid and its potential applications in various fields.
Synthesis Methods
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with tert-butyl acetate, followed by N-methylation and carbonylation. The resulting product is a white crystalline powder that is soluble in organic solvents.
properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-6-13-9(8(7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUBPHSJZFRZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid |
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